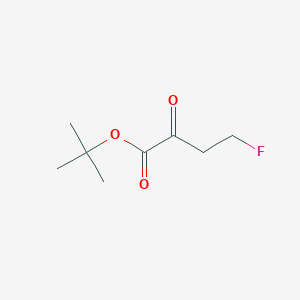
tert-Butyl 4-fluoro-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-fluoro-2-oxobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a fluorine atom, and a keto group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-2-oxobutanoate typically involves the esterification of 4-fluoro-2-oxobutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-fluoro-2-oxobutanoate can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-fluoro-2-oxobutanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can act as a substrate for esterases and lipases, providing insights into enzyme specificity and kinetics.
Medicine: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for applications in polymer chemistry and surface coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-2-oxobutanoate involves its interaction with molecular targets such as enzymes. The ester group can undergo hydrolysis catalyzed by esterases, leading to the formation of the corresponding acid and alcohol. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
- tert-Butyl 4-fluoro-2-formylphenylcarbamate
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-formylphenylcarbamate
Comparison: tert-Butyl 4-fluoro-2-oxobutanoate is unique due to the presence of both a fluorine atom and a keto group, which impart distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobicity and electronic effects, making it versatile for various chemical transformations and applications.
Properties
CAS No. |
112505-12-1 |
|---|---|
Molecular Formula |
C8H13FO3 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-2-oxobutanoate |
InChI |
InChI=1S/C8H13FO3/c1-8(2,3)12-7(11)6(10)4-5-9/h4-5H2,1-3H3 |
InChI Key |
WKDXRXSBBKJASH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















